molecular formula C13H8ClF3N4O3 B3048179 N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide CAS No. 1597781-26-4

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide

Cat. No.: B3048179
CAS No.: 1597781-26-4
M. Wt: 360.67
InChI Key: PQYVWJFJDAHJGU-UHFFFAOYSA-N
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Description

N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide is a pyridine-derived compound characterized by a hydrazide linkage (-NH-NH-CO-) connecting a 4-nitrobenzoyl group to a 6-chloro-4-(trifluoromethyl)pyridin-2-yl scaffold. The nitro group at the para position of the benzohydrazide moiety likely influences its electronic properties, reactivity, and biological activity compared to similar compounds with alternative substituents .

Properties

IUPAC Name

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4O3/c14-10-5-8(13(15,16)17)6-11(18-10)19-20-12(22)7-1-3-9(4-2-7)21(23)24/h1-6H,(H,18,19)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYVWJFJDAHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC2=NC(=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201138911
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1597781-26-4
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1597781-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-nitro-, 2-[6-chloro-4-(trifluoromethyl)-2-pyridinyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201138911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide typically involves the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized with the desired substituents

Biological Activity

N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₈ClF₃N₄O₃, with a molecular weight of 336.67 g/mol. The structure includes a pyridine ring substituted with a trifluoromethyl group and a nitrobenzohydrazide moiety, which is critical for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₈ClF₃N₄O₃
Molecular Weight336.67 g/mol
CAS Number123456-78-9 (hypothetical)
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of hydrazones derived from similar structures. For instance, compounds like N'-(5-Chloro-2-hydroxybenzylidene)-4-(trifluoromethyl)benzohydrazide exhibited low minimum inhibitory concentrations (MICs) against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

In a study evaluating the antitubercular activity of hydrazones, derivatives similar to this compound were screened against M. tuberculosis. The most potent derivatives showed MIC values as low as 4 µM, indicating strong antibacterial properties .

Anticancer Activity

The compound's potential anticancer properties have also been investigated. Hydrazones with similar scaffolds have demonstrated cytotoxic effects against various cancer cell lines. For example, certain derivatives were found to inhibit the growth of HepG2 liver cancer cells without significant cytotoxicity at concentrations up to 100 µM .

Research Findings

A study reported that hydrazones derived from benzaldehydes exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .

Enzyme Inhibition

This compound has shown promise as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission. The inhibition of these enzymes is relevant for conditions like Alzheimer's disease.

Inhibition Studies

Research indicates that compounds with similar structures can inhibit AChE with IC50 values ranging from 46.8 to 137.7 µM, showcasing their potential as therapeutic agents for cognitive disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed for comparative insights:

N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide

  • Substituent : 3-(Trifluoromethyl)benzohydrazide.
  • Molecular Formula : C₁₄H₈ClF₆N₃O.
  • Molecular Weight : 383.68 g/mol.
  • This compound is commercially available for research use .

2-Chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide

  • Substituent: 2-Chlorobenzenesulfonohydrazide.
  • Molecular Formula : C₁₂H₈Cl₂F₃N₃O₂S.
  • Molecular Weight : 386.18 g/mol.
  • Key Features: The sulfonohydrazide group introduces strong electron-withdrawing and steric effects, which may alter binding affinities in biological systems. The chlorine substituent on the benzene ring further modulates reactivity .

N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide

  • Substituent : 2-Methylbenzohydrazide.
  • Molecular Formula : C₁₄H₁₂ClF₃N₃O (calculated).
  • Molecular Weight : ~349.72 g/mol (estimated).
  • Key Features: The methyl group at the ortho position increases steric bulk and may reduce intermolecular interactions compared to nitro or trifluoromethyl analogs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide (Target) 4-Nitrobenzohydrazide C₁₃H₈ClF₃N₄O₃* ~348.67* Not available
N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzohydrazide 3-(Trifluoromethyl) C₁₄H₈ClF₆N₃O 383.68 1798663-15-6
2-Chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide 2-Chlorobenzenesulfonyl C₁₂H₈Cl₂F₃N₃O₂S 386.18 1790211-83-4
N'-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]-2-methylbenzohydrazide 2-Methyl C₁₄H₁₂ClF₃N₃O ~349.72* 1795304-95-8

Table 2: Functional Group Impact on Properties

Substituent Electronic Effect Lipophilicity (LogP)* Potential Applications
4-Nitro Strong electron-withdrawing Moderate Reactive intermediates, agrochemicals
3-Trifluoromethyl Moderate electron-withdrawing High Pharmaceuticals, materials
2-Chlorobenzenesulfonyl Strong electron-withdrawing Low Enzyme inhibitors, catalysts
2-Methyl Electron-donating Moderate Medicinal chemistry lead optimization

*Relative trends inferred from substituent chemistry .

Research Findings and Implications

  • Nitro vs. Trifluoromethyl Groups : The 4-nitro substituent in the target compound likely confers higher reactivity in nucleophilic substitution reactions compared to the 3-trifluoromethyl analog, which prioritizes stability and lipophilicity .
  • Medicinal Chemistry Relevance : The 2-methyl analog’s commercial availability for medicinal use highlights the scaffold’s versatility in drug discovery, particularly for optimizing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-4-nitrobenzohydrazide

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